![molecular formula C27H31Cl2NO6S B12432730 [(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)

[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

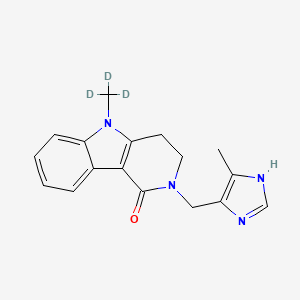

AM-8735 est un inhibiteur puissant et sélectif de la protéine homologue du double minute 2 de la souris (MDM2), avec une concentration inhibitrice (IC50) de 25 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'interaction entre MDM2 et la protéine tumorale p53, qui joue un rôle crucial dans la régulation du cycle cellulaire et la prévention du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'AM-8735 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Les conditions de réaction incluent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées . Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont souvent propriétaires et peuvent nécessiter l'accès à des bases de données chimiques spécialisées ou à des publications .

Méthodes de production industrielle

La production industrielle d'AM-8735 est généralement réalisée par le biais de services de synthèse sur mesure fournis par des sociétés chimiques spécialisées . Ces sociétés possèdent l'expertise et les installations nécessaires pour produire le composé en grande quantité tout en maintenant des normes de pureté et de qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

AM-8735 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant AM-8735 incluent des agents oxydants, des agents réducteurs et des nucléophiles . Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour faciliter les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir des réactions d'AM-8735 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux composés avec différents groupes fonctionnels .

Applications de la recherche scientifique

AM-8735 a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant l'interaction MDM2-p53.

Mécanisme d'action

AM-8735 exerce ses effets en inhibant sélectivement l'interaction entre MDM2 et p53 . MDM2 est un régulateur négatif de p53, et son inhibition conduit à la stabilisation et à l'activation de p53 . Cette activation entraîne la transcription des gènes cibles de p53, qui sont impliqués dans l'arrêt du cycle cellulaire, la réparation de l'ADN et l'apoptose . Les cibles moléculaires et les voies impliquées incluent la voie de signalisation p53 et ses effecteurs en aval .

Applications De Recherche Scientifique

AM-8735 has a wide range of scientific research applications, including:

Mécanisme D'action

AM-8735 exerts its effects by selectively inhibiting the interaction between MDM2 and p53 . MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53 . This activation results in the transcription of p53 target genes, which are involved in cell cycle arrest, DNA repair, and apoptosis . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors .

Comparaison Avec Des Composés Similaires

Composés similaires

RO-5963 : Un autre inhibiteur de MDM2 avec une activité biologique similaire.

RITA : Un composé qui réactive p53 en inhibant son interaction avec MDM2.

Navtemadlin : Un inhibiteur sélectif de MDM2 avec une activité antitumorale puissante.

Unicité d'AM-8735

AM-8735 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de MDM2, avec une IC50 de 25 nanomolaires . Cela en fait un outil précieux pour étudier l'interaction MDM2-p53 et explorer son potentiel thérapeutique dans la recherche sur le cancer .

Propriétés

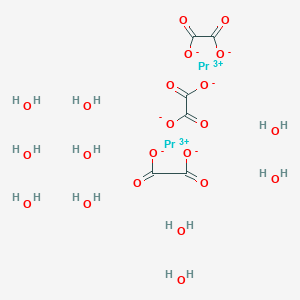

Formule moléculaire |

C27H31Cl2NO6S |

|---|---|

Poids moléculaire |

568.5 g/mol |

Nom IUPAC |

2-[(2R,5R,6R)-4-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid |

InChI |

InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m1/s1 |

Clé InChI |

ZTMSSDQFJNEUNG-WMMXXEOUSA-N |

SMILES isomérique |

CC(C)(C)S(=O)(=O)C[C@H](C1CC1)N2[C@@H]([C@H](O[C@@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |

SMILES canonique |

CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)

![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)

![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)